molecular formula C23H22BNO2 B13140803 Boronic acid, [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]- CAS No. 156742-45-9

Boronic acid, [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]-

Cat. No.: B13140803
CAS No.: 156742-45-9
M. Wt: 355.2 g/mol
InChI Key: WINOYNXPYWZOTE-UHFFFAOYSA-N
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Description

This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methylamino-methyl-9-anthracenyl moiety. Such structural attributes make it relevant in applications like enzyme inhibition (e.g., histone deacetylases (HDACs)) and molecular recognition .

Properties

CAS No.

156742-45-9

Molecular Formula

C23H22BNO2

Molecular Weight

355.2 g/mol

IUPAC Name

[2-[[anthracen-9-ylmethyl(methyl)amino]methyl]phenyl]boronic acid

InChI

InChI=1S/C23H22BNO2/c1-25(15-19-10-4-7-13-23(19)24(26)27)16-22-20-11-5-2-8-17(20)14-18-9-3-6-12-21(18)22/h2-14,26-27H,15-16H2,1H3

InChI Key

WINOYNXPYWZOTE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CN(C)CC2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis typically involves:

  • Step 1: Construction of the aromatic boronic acid core , often via Miyaura borylation or organometallic addition to borate esters.

  • Step 2: Introduction of the (9-anthracenylmethyl)(methyl)amino substituent via alkylation or reductive amination strategies on an ortho-aminomethyl phenyl boronic acid intermediate.

Alkylation of Secondary Amines with o-(Bromomethyl)phenylboronic Acid

A key method for introducing the amine substituent involves alkylation of a secondary amine with an ortho-(bromomethyl)phenylboronic acid. This approach was demonstrated as effective for incorporating the critical o-aminomethyl functionality, which enhances binding affinity in biological contexts.

  • Procedure: Secondary amines such as N,N-dimethylethylenediamine or methylated lysine derivatives are alkylated by o-(bromomethyl)phenylboronic acid under mild conditions.

  • Yields: Solution-phase alkylation yields can be modest (e.g., 16% in model reactions) but are sufficient for further functionalization. Using building blocks such as Nε-methyl lysine improves yields significantly (up to 60%).

  • Advantages: This method allows direct incorporation of the amine side chain post-boronic acid formation, avoiding harsh conditions that could degrade the boronic acid moiety.

Reductive Amination Approaches

Reductive amination of amine residues with 2-formylphenyl boronic acid is another route to introduce the o-aminomethyl group. However, this method may suffer from lack of site specificity and difficulties in incorporating multiple boronic acids into peptides or complex molecules.

Building Block Incorporation via Solid-Phase Synthesis

For peptide conjugates or complex molecules, incorporation of boronic acid-containing amino acid building blocks (e.g., Fmoc-Lys(Nε,Me)-OH) during solid-phase synthesis followed by post-synthetic alkylation with the anthracenylmethyl moiety has been shown to be efficient.

  • This method is preferred for synthesizing multi-boronic acid peptides with high reliability and purity.

Experimental Data and Conditions

Step Reagents/Conditions Yield (%) Notes
Organometallic reaction (Grignard + borate ester) Phenylmagnesium bromide + trimethyl borate, hydrolysis High (typical for aryl boronic acids) Classical route for boronic acid core
Miyaura borylation Aryl halide + bis(pinacolato)diboron, Pd catalyst, base High Mild, selective, widely used
Alkylation of secondary amine o-(Bromomethyl)phenylboronic acid + secondary amine (e.g., Nε-methyl lysine) 16-60 Solution-phase alkylation; higher yields with building blocks
Reductive amination 2-formylphenyl boronic acid + amine residues + reducing agent Variable Less site-specific, limited for multiple boronic acid incorporation

Notes on Purification and Stability

  • Boronic acids often strongly interact with chromatographic stationary phases, complicating purification.

  • Pinacol-protected boronate esters are commonly used intermediates to facilitate purification, but harsh deprotection conditions can damage sensitive amine-containing molecules; thus, unprotected boronic acids are sometimes preferred despite purification challenges.

  • The compound’s boronic acid group is prone to forming cyclic anhydrides (boroxines) upon dehydration, so care must be taken to maintain moisture during storage and handling.

Chemical Reactions Analysis

Types of Reactions

(2-(((Anthracen-9-ylmethyl)(methyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties

Boronic acids have been extensively studied for their anticancer properties. The compound in focus has shown promise in modifying the pharmacokinetic and selectivity profiles of existing drugs. For instance, bortezomib, a well-known boronic acid derivative, is used in treating multiple myeloma and has paved the way for further research into similar compounds .

  • Case Study: Bortezomib
    • Mechanism : Bortezomib acts as a proteasome inhibitor.
    • Applications : Approved by the FDA for multiple myeloma treatment.
    • Related Compounds : Ixazomib and vaborbactam are other boronic acid derivatives approved for clinical use.

2. Enzyme Inhibition

Boronic acids can inhibit specific enzymes, such as prostate-specific antigen (PSA), which is crucial in prostate cancer diagnostics and treatment. Research indicates that certain boronated compounds can modulate PSA activity effectively .

  • Data Table: Enzyme Inhibition Studies
Compound NameEnzyme TargetInhibition TypeReference
[2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]boronic acidProstate-Specific AntigenCompetitive Inhibition
BortezomibProteasomeReversible Inhibition

Materials Science

1. Dynamic Covalent Networks

Boronic acids are utilized to create dynamic covalent networks that exhibit unique mechanical properties. For example, the synthesis of poly(propylene glycol)-boroxine networks has demonstrated improved mechanical strength and remoldability under specific conditions .

  • Case Study: Poly(propylene glycol)-Boroxine Networks
    • Mechanical Properties : Tensile strength of 12.7 MPa with 182% strain at break.
    • Healing Efficiency : Nearly 90% water-triggered healing efficiency observed.

Sensor Technology

1. Selective Sugar Recognition

The compound has been incorporated into fluorescent probes for selective sugar recognition. By introducing an electron-withdrawing group into the phenylboronic acid moiety, researchers developed a sensor capable of recognizing sugars at physiological pH levels .

  • Data Table: Sensor Performance Metrics
Sensor TypeRecognition MechanismpH SensitivityReference
Fluorescent Probe with AnthracenePhotoinduced Electron Transfer (PET)Physiological pH (7.4)
Cyclodextrin ComplexSupramolecular InteractionEnhanced Solubility in Water

Mechanism of Action

The mechanism of action of (2-(((Anthracen-9-ylmethyl)(methyl)amino)methyl)phenyl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Anthracene-Based Boronic Acids

10-Phenylanthracene-9-boronic Acid (CAS: N/A, )
  • Structure : Anthracene core with a phenyl group at position 10 and a boronic acid at position 7.
  • Applications : Used in OLED materials and pharmaceutical intermediates due to its rigid, planar structure.
9,10-Diphenylanthracene-2-boronic Acid (CAS: N/A, )
  • Structure : Anthracene with phenyl groups at positions 9 and 10 and a boronic acid at position 2.
  • Properties : Increased hydrophobicity due to dual phenyl substitution, likely reducing aqueous solubility.
  • Functional Contrast: The absence of an amino linker limits its utility in enzyme active-site targeting .
Boronic Acid, b-[10-(1-Naphthalenyl)-9-anthracenyl] (CAS: 400607-46-7, )
  • Structure : Anthracene substituted with a naphthalene group at position 10 and boronic acid at position 8.

Amino-Functionalized Boronic Acids

(2-((Phenylamino)methyl)phenyl)boronic Acid (CAS: 327096-48-0, )
  • Structure: Phenylboronic acid with a phenylamino-methyl substituent.
  • Applications : Used in chiral derivatization for NMR-based enantiopurity analysis .
  • Key Differences : Replaces the anthracene group with a simpler phenyl ring, reducing π-conjugation and limiting applications in optoelectronics.
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid ()
  • Structure: Boronic acid with a phenoxy-methoxyethyl substituent.
  • Biological Activity : Demonstrated potent HDAC inhibition (IC₅₀ ~1 µM) in Magnaporthe oryzae, outperforming trichostatin A .
  • Contrast: The phenoxy group lacks the aromatic bulk of anthracene, suggesting the target compound may exhibit stronger π-π interactions in enzyme binding.

HDAC-Inhibitory Boronic Acids

Boronic Acid-Based HDAC Inhibitors ()
  • Design: Incorporate α-amino acid moieties to coordinate zinc in HDAC active sites.
  • Activity : Compounds like (S)-18 showed GI₅₀/IC₅₀ ratios comparable to SAHA, a clinical HDAC inhibitor.

Physical Properties

Compound Molecular Weight Solubility Key Functional Groups
Target Compound ~400 (estimated) Low (hydrophobic) Boronic acid, anthracene, amine
10-Phenylanthracene-9-boronic Acid 298.15 Moderate Boronic acid, phenyl
(2-((Phenylamino)methyl)phenyl)BA 227.07 Moderate Boronic acid, phenylamine
  • Solubility: The target compound’s anthracene and methylamino groups likely reduce aqueous solubility compared to simpler analogues .

Biological Activity

Boronic acids, including the compound Boronic acid, [2-[[[9-anthracenylmethyl)methylamino]methyl]phenyl]- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific boronic acid derivative, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Boronic acids typically exert their biological effects through several mechanisms:

  • Covalent Bonding : Boronic acids can form covalent bonds with diols present in glycoproteins, leading to the formation of cyclic esters. This property is exploited in biosensors and drug delivery systems .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including proteasomes and acetylcholinesterase. The boronic acid moiety can interact with the active sites of these enzymes, altering their activity .
  • Cellular Uptake : The anthracene component enhances cellular uptake due to its lipophilicity, which is crucial for achieving therapeutic concentrations within target cells .

Antioxidant Activity

Recent studies have demonstrated that boronic acid derivatives exhibit significant antioxidant properties. The compound was evaluated using DPPH and CUPRAC assays:

Activity Type IC50 Value (µg/mL)
DPPH Free Radical Scavenging0.14 ± 0.01
CUPRAC1.73 ± 0.16

These results indicate a strong capacity for scavenging free radicals, suggesting potential applications in oxidative stress-related diseases .

Cytotoxicity

The cytotoxic effects of the compound were assessed against different cell lines:

Cell Line IC50 Value (µg/mL) Effect
MCF-7 (Breast Cancer)18.76 ± 0.62High cytotoxicity
Normal Fibroblast (COS-7)>100No toxic effect

The selective cytotoxicity towards cancer cells while sparing normal cells highlights the compound's potential as an anticancer agent .

Enzyme Inhibition

The compound's inhibitory effects on various enzymes were quantified as follows:

Enzyme IC50 Value (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

These findings indicate that the compound possesses moderate to high inhibitory activity against cholinesterases and other relevant enzymes, which could be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Applications

  • Cancer Therapy : In vitro studies have shown that the compound selectively targets cancerous cells while exhibiting minimal toxicity to healthy cells. This selectivity is crucial for developing safer cancer therapies.
  • Biosensor Development : Leveraging its ability to interact with saccharides via boronate ester formation, this compound has been utilized in developing biosensors for detecting glucose levels, demonstrating its applicability in diabetes management .
  • Antimicrobial Activity : Preliminary investigations suggest that boronic acid derivatives may possess antimicrobial properties, making them candidates for further research in treating bacterial infections .

Q & A

Q. What are the key challenges in synthesizing boronic acid derivatives like [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]boronic acid, and how are they addressed?

Synthesis of aromatic boronic acids often requires multi-step protocols due to their sensitivity to moisture and propensity for trimerization. For anthracene-containing derivatives, functionalization typically involves halogenation (e.g., bromination) followed by Suzuki-Miyaura coupling . However, purification is challenging due to boronic acids’ polarity and instability. A common strategy is synthesizing boronic ester prodrugs (e.g., pinacol esters) to improve stability during purification . For example, intermediates like 9-bromomethylanthracene can be functionalized with phthalimide-protected amines before boronic acid introduction .

Q. How can researchers mitigate interference from dehydration/trimerization during MALDI-MS analysis of boronic acid-containing peptides?

Boronic acids readily dehydrate to form boroxines under MALDI-MS conditions, complicating mass spectral interpretation. To prevent this, derivatization with diols (e.g., pinacol or 2,3-butanedione) converts boronic acids to stable cyclic esters . Alternatively, using 2,5-dihydroxybenzoic acid (DHB) as a matrix enables in situ esterification, suppressing trimerization and simplifying sequencing of branched peptides . For anthracene-containing derivatives, protecting groups (e.g., ortho-amino methyl) can stabilize the boronic acid moiety during analysis .

Advanced Research Questions

Q. How do secondary interactions affect the selectivity of boronic acid-based glycoprotein capture systems, and how can they be minimized?

Boronic acids bind cis-diols in glycoproteins, but non-specific interactions (e.g., hydrophobic or electrostatic) with non-glycosylated proteins can reduce selectivity. Studies show that buffer composition critically impacts specificity: high-pH borate buffers enhance diol-binding affinity, while zwitterionic buffers (e.g., HEPES) reduce non-specific binding . For anthracene-functionalized boronic acids (e.g., [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]-), surface immobilization via carboxymethyl dextran coatings improves spatial orientation, minimizing unintended interactions .

Q. What structural features enhance the thermal stability of aromatic boronic acids for flame-retardant applications?

Thermogravimetric analysis (TGA) reveals that electron-withdrawing substituents (e.g., fluorine) and extended π-systems (e.g., pyrene) improve thermal stability. Pyrene-1-boronic acid degrades at >600°C due to aromatic stacking and reduced boroxine formation . For anthracene derivatives, methylamino groups may introduce steric hindrance, delaying degradation. Computational modeling of bond dissociation energies (BDEs) can guide the design of halogen-free flame retardants with optimal stability .

Q. How can researchers resolve contradictions in proteasome inhibition data for boronic acid-based drugs like Bortezomib analogs?

Discrepancies in IC50 values often arise from differences in assay conditions (e.g., pH, buffer ionic strength) or proteasome subunit specificity. Co-crystallization studies with the 20S proteasome confirm that boronic acids form reversible covalent bonds with catalytic threonine residues . For anthracene-modified analogs, steric effects may alter binding kinetics. Validating inhibition mechanisms via competitive assays (e.g., with fluorogenic substrates) and molecular dynamics simulations can clarify structure-activity relationships .

Q. What strategies improve the sensitivity of boronic acid-functionalized fluorescent biosensors for bacterial detection?

Anthracene-derived boronic acids (e.g., [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]-) exhibit strong fluorescence quenching upon binding Gram-positive bacteria’s glycolipids. Sensitivity is enhanced by conjugating boronic acids to carbon dots (C-dots), which amplify signal-to-noise ratios via Förster resonance energy transfer (FRET) . Optimizing the density of boronic acid moieties on C-dots improves multivalent binding, while zwitterionic polymer coatings reduce non-specific adsorption in complex media .

Methodological Notes

  • Synthetic Protocols : Prioritize boronic ester intermediates for stability; use anhydrous conditions and inert atmospheres during functionalization .
  • Analytical Validation : Combine MALDI-MS with LC-MS/MS for impurity profiling (e.g., detecting boronic acid genotoxic impurities at <1 ppm) .
  • Data Interpretation : Use DFT/TDDFT calculations to predict boronic acid pKa values and optimize sensor design .

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